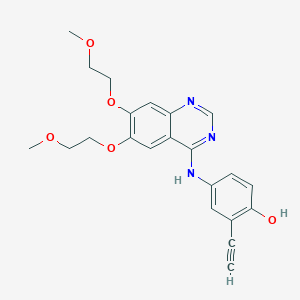

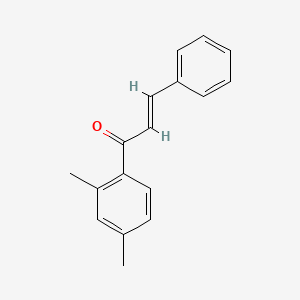

4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol

Descripción general

Descripción

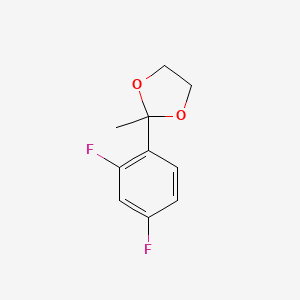

4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 409.16377084 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Erlotinib metabolite M16, also known as 4’-Hydroxy erlotinib or CP-394356, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found in both healthy and cancerous cells and plays a crucial role in cell growth and survival .

Mode of Action

Erlotinib metabolite M16 acts as a tyrosine kinase inhibitor . It binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR , thereby disrupting the signal transduction pathways that lead to DNA synthesis and cell proliferation .

Biochemical Pathways

The action of Erlotinib metabolite M16 affects several biochemical pathways. Primarily, it inhibits the EGFR tyrosine kinase pathway, which plays a central role in cell growth and survival . Additionally, it has been suggested that there is a functional crosstalk between the EGFR and vascular endothelial growth factor (VEGF) pathways .

Pharmacokinetics

Erlotinib undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP1A2 . Three major biotransformation pathways of erlotinib have been identified: O-demethylation of the side chains followed by oxidation to a carboxylic acid (M11), oxidation of the acetylene moiety to a carboxylic acid (M6), and hydroxylation of the aromatic ring to produce Erlotinib metabolite M16 .

Result of Action

The inhibition of EGFR by Erlotinib metabolite M16 leads to a decrease in the proliferation of cancer cells and induces apoptosis . It has shown promising results in the treatment of various cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and others .

Action Environment

The action, efficacy, and stability of Erlotinib metabolite M16 can be influenced by various environmental factors. For instance, its water solubility, a key factor in its bioavailability, has been addressed through the development of nanoformulations . These formulations aim to increase solubility, enhance stability, and control release, thereby improving the drug’s efficacy .

Análisis Bioquímico

Biochemical Properties

Erlotinib metabolite M16 is involved in several biochemical reactions. It is a product of the metabolism of Erlotinib, with three major biotransformation pathways identified: O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring to produce Erlotinib metabolite M16 .

Cellular Effects

Erlotinib metabolite M16, like Erlotinib, is expected to have significant effects on various types of cells and cellular processes. Erlotinib has been shown to inhibit the growth of EGFR-positive cells in a mouse xenograft model . The effects of Erlotinib metabolite M16 on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are areas of active research .

Molecular Mechanism

The molecular mechanism of Erlotinib metabolite M16 is closely related to that of Erlotinib. Erlotinib binds reversibly to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity

Temporal Effects in Laboratory Settings

Studies on Erlotinib have shown that it has significant antitumor activity in both short-term and long-term treatments .

Dosage Effects in Animal Models

Studies on Erlotinib have shown that it effectively inhibits the growth of EGFR-positive cells in a mouse xenograft model .

Metabolic Pathways

Erlotinib metabolite M16 is involved in the metabolic pathways of Erlotinib. The major biotransformation pathways of Erlotinib include O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring to produce Erlotinib metabolite M16 .

Transport and Distribution

Studies on Erlotinib have shown that it is predominantly distributed to the liver, suggesting that Erlotinib metabolite M16 may have a similar distribution .

Subcellular Localization

As a metabolite of Erlotinib, it is expected to be found in similar subcellular locations as Erlotinib, which is known to target the EGFR tyrosine kinase located on the cell membrane .

Propiedades

IUPAC Name |

4-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]-2-ethynylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-4-15-11-16(5-6-19(15)26)25-22-17-12-20(29-9-7-27-2)21(30-10-8-28-3)13-18(17)23-14-24-22/h1,5-6,11-14,26H,7-10H2,2-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEHJGWAKAIBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)C#C)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882420-22-6 | |

| Record name | CP-394356 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882420226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-394356 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OAQ9M99Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3162826.png)

![Methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate](/img/structure/B3162841.png)

![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)

![2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B3162850.png)

![2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide](/img/structure/B3162898.png)